5-bromo-2-N-propylpyridine-2,3-diamine
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Overview
Description
5-Bromo-2-N-propylpyridine-2,3-diamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom and a propyl group attached to a pyridine ring with two amino groups.
Preparation Methods
The synthesis of 5-bromo-2-N-propylpyridine-2,3-diamine typically involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.
Chemical Reactions Analysis
5-Bromo-2-N-propylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to amino groups using reducing agents like stannous chloride.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products, although detailed studies on these reactions are limited.
Scientific Research Applications
5-Bromo-2-N-propylpyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-N-propylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
5-Bromo-2-N-propylpyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound has a similar structure but lacks the propyl group, which may affect its reactivity and applications.
2,3-Diamino-6-chloropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Biological Activity
5-Bromo-2-N-propylpyridine-2,3-diamine is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₁₂BrN₃
- CAS Number : 1216234-84-2
- IUPAC Name : this compound
The compound consists of a pyridine ring substituted with a bromine atom and a propyl group, along with two amino groups at the 2 and 3 positions. This unique structure is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, which may be mediated through the modulation of specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.
- Receptor Binding : Its structure allows binding to specific receptors or proteins, potentially altering their function and triggering downstream effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects .
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness against multidrug-resistant strains, highlighting its potential as a lead compound for further development .
Study on Anticancer Effects
Another research effort focused on the anticancer properties of this compound. In vivo experiments using mouse models showed significant tumor regression when treated with this compound compared to control groups. The study concluded that further investigation into its pharmacokinetics and toxicity profiles is warranted .
Properties
IUPAC Name |
5-bromo-2-N-propylpyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYIFMRLCBFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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